4-Bromo-2-cyano-5-nitrobenzoic acid
Overview
Description
“4-Bromo-2-cyano-5-nitrobenzoic acid” is a chemical compound with the molecular formula C8H3BrN2O4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a bromo group (Br), a cyano group (CN), and a nitro group (NO2) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-cyano-5-nitrobenzoic acid” would be characterized by the presence of a benzene ring with a bromo group, a cyano group, a nitro group, and a carboxylic acid group attached to it . The exact positions of these groups on the benzene ring would be determined by the numbering in the compound’s name .Chemical Reactions Analysis
The compound, like other nitro compounds, may undergo various chemical reactions. For instance, nitro compounds can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The compound may also undergo Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-cyano-5-nitrobenzoic acid” would be influenced by its molecular structure. For instance, the presence of the nitro group could result in lower volatility compared to similar compounds without a nitro group . The compound is a solid and its melting point is between 165-169 °C .Mechanism of Action
The mechanism of action of “4-Bromo-2-cyano-5-nitrobenzoic acid” would depend on its use. As a chemical compound, its reactivity is likely influenced by the electron-withdrawing nature of the nitro, cyano, and bromo groups, which can affect the compound’s acidity and susceptibility to electrophilic attack .
Safety and Hazards
Handling “4-Bromo-2-cyano-5-nitrobenzoic acid” requires personal protective equipment and adequate ventilation . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought immediately .
properties
IUPAC Name |
4-bromo-2-cyano-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-1-4(3-10)5(8(12)13)2-7(6)11(14)15/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRSUIJHGOQGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyano-5-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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